Cas no 883512-18-3 (2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde)

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde
- 2-(4-Benzyl-1-piperazino)-3-fluorobenzaldehyde
- 2-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde
- 2-(2-CHLORO-6-FLUOROBENZYLOXY)BENZALDEHYDE
- 2-(4-Benzyl-1-piperazine)-3-fluoro-benzaldehyde
- 883512-18-3
- DTXSID90649846
- 2-(4-Benzyl-1-piperazinyl)-3-fluorobenzaldehyde
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- MDL: MFCD06656548
- インチ: InChI=1S/C18H19FN2O/c19-17-8-4-7-16(14-22)18(17)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
- InChIKey: IGPMDKVBYMCGQO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=C3F)C=O
計算された属性
- 精确分子量: 298.14800
- 同位素质量: 298.14814140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 351
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- XLogP3: 2.9
じっけんとくせい
- PSA: 23.55000
- LogP: 2.96330
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde Security Information
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537452-1g |
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde |
883512-18-3 | 98% | 1g |
¥1390.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537452-5g |
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde |
883512-18-3 | 98% | 5g |
¥3558.00 | 2024-04-27 |
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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4. Back matter
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehydeに関する追加情報
2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde: A Comprehensive Overview
The compound 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde, identified by the CAS number 883512-18-3, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde comprises a benzaldehyde moiety with a fluorine substituent at the 3-position and a piperazine ring substituted with a benzyl group at the 4-position. This configuration imparts distinctive electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological assays. The piperazine ring, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds, which enhances its bioavailability and interaction with biological targets.
Recent studies have highlighted the potential of CAS 883512-18-3 in drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The fluorine atom at the 3-position of the benzaldehyde group contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and interacting with cellular targets.
In terms of synthesis, several methods have been reported to prepare 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde. One common approach involves the Friedel-Crafts alkylation reaction, where a benzyl group is introduced onto the piperazine ring. This is followed by a nucleophilic aromatic substitution to introduce the fluorine atom at the desired position. The choice of reagents and reaction conditions plays a critical role in ensuring high yields and purity of the final product.
The application of this compound extends beyond pharmacology. It has been utilized as an intermediate in the synthesis of more complex molecules, such as heterocyclic compounds and macrocycles. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry and catalysis.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of CAS 883512-18-3 with greater accuracy. Molecular docking studies have revealed potential binding modes of this compound with key enzymes involved in disease pathways, providing insights into its therapeutic potential. Furthermore, experimental validations have confirmed these predictions, demonstrating its ability to inhibit specific enzymatic activities.
In conclusion, 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde, CAS number 883512-18-3, stands as a testament to the ingenuity of modern chemical synthesis and its applications in diverse scientific domains. With ongoing research uncovering new facets of its properties and utility, this compound continues to be a focal point for scientists striving to push the boundaries of chemical innovation.
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